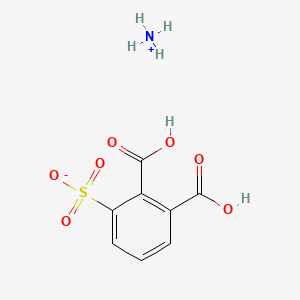

Ammonium dihydrogen 3-sulphonatophthalate

Description

Overview of Phthalate (B1215562) Derivatives in Organic and Inorganic Chemistry

Phthalates, typically synthesized as esters of phthalic acid (1,2-benzenedicarboxylic acid), are a significant class of compounds in both organic and inorganic chemistry. encyclopedia.pubcpsc.gov In industrial organic chemistry, their primary application is as plasticizers, particularly for polyvinyl chloride (PVC), to enhance flexibility, durability, and workability. researchgate.net These dialkyl or alkyl/aryl esters are produced on a massive scale through the esterification of phthalic anhydride (B1165640). researchgate.netnih.gov The properties of phthalate esters, such as their low water solubility, high boiling point, and low volatility, are dictated by the nature of their ester side chains. nih.gov

Beyond their role as additives in polymers, phthalate derivatives are foundational molecules in the synthesis of various organic compounds. The benzene (B151609) ring with two adjacent carboxylic acid groups provides a versatile scaffold for further chemical modification. nih.gov Since they are not chemically bound to polymer matrices, phthalates can be released into the environment, which has prompted extensive research into their biological and environmental interactions. encyclopedia.pub

Contextualization of Ammonium (B1175870) Salts in Chemical Research

Ammonium salts are ionic compounds containing the ammonium cation (NH₄⁺). They are typically formed in the reaction between an acid and ammonia (B1221849). youtube.com These salts are highly significant across numerous scientific and industrial domains. In agriculture, ammonium salts like ammonium nitrate (B79036) and ammonium sulfate (B86663) are critical components of fertilizers, providing a source of nitrogen for plants. alfa-chemistry.com

In chemical research and synthesis, ammonium salts are valued for their versatility. They can act as disinfectants, phase-transfer catalysts, and electrolytes. alfa-chemistry.comnih.gov Quaternary ammonium salts, where the nitrogen atom is bonded to four organic groups, are particularly noted for their stability and are used to design materials with specific properties, such as antimicrobial agents. nih.govscienceinfo.com The formation of an ammonium salt from an acidic compound can significantly alter its physical properties, such as solubility. Simple ammonium salts are generally highly soluble in water, a characteristic that is exploited in various applications. youtube.com The study of ammonium salts of complex organic acids is crucial for developing new materials where hydrogen bonding and ionic interactions can be used to build specific solid-state structures. nih.gov

Rationale for Investigating Ammonium Dihydrogen 3-Sulphonatophthalate

The investigation into this compound is driven by the principles of crystal engineering and the pursuit of novel materials with tunable properties. The parent molecule, 3-sulfophthalic acid, is a trifunctional compound, possessing two carboxylic acid groups and one sulfonic acid group. nih.gov This structure offers multiple sites for protonation and deprotonation, making it an excellent candidate for forming complex, hydrogen-bonded networks.

By reacting 3-sulfophthalic acid with ammonia, a salt is formed where the ammonium cation acts as a counter-ion to the deprotonated acidic groups of the sulfophthalate anion. The specific name "dihydrogen" suggests that only one of the three acidic protons (from the two carboxyl groups and one sulfonic acid group) has been replaced by an ammonium ion, leaving two acidic protons on the anion. This precise level of neutralization allows for the creation of materials with a specific balance of ionic and hydrogen-bonding interactions. Such interactions are critical in determining the crystal structure, which in turn governs the material's physical properties like solubility, melting point, and optical characteristics. The rationale is to create a new solid-state material whose properties differ significantly from the parent acid, potentially leading to applications in areas like nonlinear optics or as a specialized pH-buffering agent. cymitquimica.comamericanelements.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85959-15-5 |

|---|---|

Molecular Formula |

C8H9NO7S |

Molecular Weight |

263.23 g/mol |

IUPAC Name |

azanium;2,3-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.H3N/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 |

InChI Key |

JPHSPXLEYNHBAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Process Optimization for Ammonium Dihydrogen 3 Sulphonatophthalate

Development of Novel Synthetic Pathways for Target Compound Formation

The formation of Ammonium (B1175870) Dihydrogen 3-Sulphonatophthalate is fundamentally a two-stage process: the synthesis of the parent acid, 3-sulfophthalic acid, followed by its neutralization with ammonia (B1221849).

The conventional and long-established route to 3-sulfophthalic acid involves the direct sulfonation of phthalic anhydride (B1165640). In this process, phthalic anhydride is heated with fuming sulfuric acid (oleum). google.com To facilitate the reaction and improve yield, a catalyst, typically a mercury salt such as mercuric sulfate (B86663), is often employed. google.com This electrophilic aromatic substitution reaction, however, does not produce the 3-isomer exclusively. It yields a mixture of 3-sulfophthalic acid and its isomer, 4-sulfophthalic acid, often in a ratio ranging from 1:4 to 1:6. google.com The desired 3-sulfophthalic acid must then be isolated from this mixture, a process which can be achieved by techniques such as salting out. google.com The final step is the neutralization of the purified 3-sulfophthalic acid with an equimolar amount of ammonia in an aqueous solution to yield the target salt, Ammonium Dihydrogen 3-Sulphonatophthalate, analogous to the synthesis of other ammonium dihydrogen salts. chemicalbook.comrsc.org

The inherent drawbacks of the traditional method, particularly the use of highly corrosive oleum (B3057394) and toxic mercury catalysts, have spurred research into novel synthetic pathways. Advanced strategies focus on milder conditions and more environmentally benign reagents.

Sulfur Dioxide Surrogates: A promising novel approach involves the use of sulfur dioxide surrogates for sulfonation. For instance, a sustainable, one-step strategy has been developed for the synthesis of various aryl sulfonic acids using thiourea (B124793) dioxide, a cheap and easy-to-handle industrial material, in combination with air as a green oxidant. rsc.org This transition-metal-free method could be adapted for the sulfonation of phthalic anhydride, potentially offering a milder and mercury-free alternative.

Bio-Based Feedstocks: A forward-looking novel strategy involves rethinking the origin of the starting materials. Research into sustainable chemistry has demonstrated pathways to produce key chemical precursors from renewable resources. For example, routes to produce phthalate (B1215562) precursors from bio-based malic acid and erythritol (B158007) have been explored. researchgate.net Applying this concept, the entire phthalate backbone could be synthesized from renewable feedstocks before undergoing a green sulfonation process.

Mechanistic Studies of Reaction Kinetics and Thermodynamics in Synthesis

A thorough understanding of reaction mechanisms, kinetics, and thermodynamics is crucial for controlling the synthesis of this compound.

The classical sulfonation of phthalic anhydride is an electrophilic aromatic substitution reaction. The reaction is known to be exothermic, requiring careful temperature management to prevent side reactions and ensure regioselectivity. The kinetics of the reaction are influenced by several factors, including temperature, reactant concentrations, and the presence and concentration of the catalyst. For example, a patent describes the reaction proceeding at temperatures between 110-150°C over 6-10 hours when catalyzed by mercuric sulfate. google.com

Mechanistic studies of newer, more sustainable methods have provided valuable insights. Research into the sulfonation of aryl halides using thiourea dioxide demonstrated that a sulfinate intermediate is involved in the transformation. rsc.org The ability to identify such intermediates is key to understanding and optimizing the reaction pathway. Modern analytical techniques, such as online Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), are powerful tools for these mechanistic investigations, allowing for the real-time monitoring of reactions and the characterization of transient species that are crucial to the reaction mechanism. researchgate.net

The final neutralization step, reacting 3-sulfophthalic acid with ammonia, is a standard acid-base reaction. It is typically a fast, exothermic process governed by well-understood thermodynamic principles.

Table 1: Factors Influencing Reaction Kinetics in the Synthesis of 3-Sulfophthalic Acid

| Parameter | Effect on Reaction Rate | Notes |

| Temperature | Increases rate up to an optimal point. | Exceeding optimal temperature may lead to side products and decomposition. A range of 110-150°C is cited for the classic method. google.com |

| Reactant Concentration | Higher concentration of oleum increases the rate. | The ratio of oleum to phthalic anhydride must be carefully controlled to ensure complete reaction without excessive waste. |

| Catalyst | The presence of a catalyst (e.g., mercuric sulfate) significantly increases the reaction rate. | Catalyst concentration is a key optimization parameter. |

| Mixing | Efficient mixing ensures homogeneity and improves the rate of reaction between phases. | Important in industrial-scale batch reactors. |

Optimization of Reaction Parameters for Enhanced Purity and Yield

Process optimization is essential for making the synthesis of this compound economically viable and for ensuring the final product meets stringent purity specifications. Optimization focuses on both the initial sulfonation and the subsequent purification and salt formation steps.

For the traditional sulfonation of phthalic anhydride, key parameters that must be optimized include:

Temperature Control: Maintaining the reaction within a narrow temperature window (e.g., 110-150°C) is critical for achieving a nearly quantitative yield. google.com

Reaction Time: The duration of the reaction (e.g., 6-10 hours) must be sufficient for completion without allowing for the formation of degradation products. google.com

Catalyst Loading: The precise amount of mercury sulfate catalyst influences both the rate and the final yield. google.com

Purification: The separation of the 3-sulfophthalic acid isomer from the more abundant 4-sulfophthalic acid is a critical step for purity. google.com Techniques like fractional crystallization or salting out must be carefully optimized. google.com

A systematic approach to optimization often involves statistical methods like Response Surface Methodology (RSM) . RSM allows for the simultaneous variation of multiple parameters (e.g., temperature, time, catalyst concentration) to build a mathematical model of the process. nih.gov This model can then be used to predict the optimal conditions for maximizing yield and purity. For example, a central composite design could be employed to explore the relationship between temperature and catalyst loading on the yield of 3-sulfophthalic acid. nih.gov

Table 2: Hypothetical Response Surface Methodology (RSM) Experimental Design for Yield Optimization

| Run | Temperature (°C) | Catalyst Loading (mol%) | Yield of 3-isomer (%) |

| 1 | 120 | 0.5 | 15.2 |

| 2 | 140 | 0.5 | 17.8 |

| 3 | 120 | 1.5 | 16.1 |

| 4 | 140 | 1.5 | 18.9 |

| 5 | 115 | 1.0 | 14.5 |

| 6 | 145 | 1.0 | 18.3 |

| 7 | 130 | 0.3 | 16.5 |

| 8 | 130 | 1.7 | 17.5 |

| 9 | 130 | 1.0 | 18.5 |

| 10 | 130 | 1.0 | 18.6 |

| 11 | 130 | 1.0 | 18.4 |

Furthermore, techniques like azeotropic distillation can be employed to drive reactions to completion and improve yield, for instance, in the hydrolysis of related sulfonyl chloride precursors to sulfonic acids, a method that achieved a 95.6% yield. google.com

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly driving innovation in chemical synthesis. The traditional route to 3-sulfophthalic acid presents significant environmental and safety challenges, primarily due to the use of oleum and mercury-based catalysts. google.com

Exploration of sustainable methodologies focuses on several key areas:

Mercury-Free Catalysis: The most urgent need is the replacement of the highly toxic mercury catalyst. Research into alternative solid acid catalysts or transition-metal catalysts that are less toxic and potentially recyclable is a primary goal.

Benign Reagents: Replacing fuming sulfuric acid with a less hazardous sulfonating agent is another key objective. The use of solid, stable sulfur dioxide surrogates like thiourea dioxide, which can be used under milder conditions with air as the oxidant, represents a significant step towards a greener process. rsc.org

Renewable Feedstocks: A truly sustainable synthesis would utilize starting materials from renewable sources. The development of bio-based routes to produce the core phthalic acid structure from precursors like malic acid or even directly from carbohydrates would fundamentally reduce the environmental footprint of the entire process. researchgate.net

Advanced Catalytic Systems: The use of task-specific ionic liquids functionalized with sulfonic acid groups has been shown to be effective as reusable catalysts in a variety of organic reactions. scielo.br Such systems could be designed to catalyze the sulfonation of phthalic anhydride, combining catalytic activity with ease of separation and reuse.

Improved Reaction Media: While some processes use water-immiscible organic solvents like xylene to aid in purification via azeotropic distillation, a focus of green chemistry is to minimize or eliminate the use of such volatile organic compounds (VOCs). google.com Exploring solvent-free conditions or using greener solvents like water or supercritical fluids is an active area of research.

By integrating these sustainable approaches, the synthesis of this compound can be transformed from a process reliant on hazardous, fossil-fuel-derived materials to one that is safer, more efficient, and environmentally responsible.

Detailed Spectroscopic and Crystallographic Elucidation of Ammonium Dihydrogen 3 Sulphonatophthalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR data for Ammonium (B1175870) dihydrogen 3-sulphonatophthalate were found in the searched literature. While ¹H NMR data for 3-sulfophthalic acid in a DMSO-d₆ solvent has been reported, this does not account for the presence and interaction of the ammonium counter-ion. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Specific FT-IR and Raman spectra for Ammonium dihydrogen 3-sulphonatophthalate are not available in the reviewed sources. While general FT-IR spectra for related compounds like ammonium sulfate (B86663) are documented, these cannot be used to accurately describe the vibrational modes of the title compound. nist.govresearchgate.netresearchgate.net

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular and Crystal Structure Determination

A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is not available.

Powder X-ray Diffraction for Crystalline Phase Characterization and Polymorphism Investigation

No powder X-ray diffraction patterns for this compound were found, precluding any discussion on its crystalline phase, purity, or potential polymorphic forms.

Thermal Analysis (TG/DTG, DSC) for Phase Transition Behavior and Degradation Pathways

There is no available thermogravimetric analysis (TGA/DTG) or differential scanning calorimetry (DSC) data for this compound. Studies on the thermal decomposition of related compounds like ammonium sulfate show decomposition pathways that are not directly transferable to the title compound. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of Ammonium Dihydrogen 3 Sulphonatophthalate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ammonium (B1175870) dihydrogen 3-sulphonatophthalate, DFT calculations can provide detailed insights into its electronic structure, molecular geometry, and reactivity.

Electronic Structure and Molecular Orbitals: The electronic structure of Ammonium dihydrogen 3-sulphonatophthalate is characterized by the interplay of the aromatic ring, the electron-withdrawing carboxylate and sulfonate groups, and the ammonium counter-ion. DFT calculations can be used to determine the optimized molecular geometry, detailing bond lengths and angles. A theoretical study on fluorene-based azo compounds using the B3LYP/6-31+G(d,p) level of theory provides a precedent for optimizing the geometries of complex aromatic structures. acs.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. In sulfonated aromatic compounds, the HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the electron-withdrawing substituents. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. Theoretical studies on other organic molecules have shown that a smaller HOMO-LUMO gap correlates with higher chemical reactivity. mdpi.com

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are invaluable for predicting the sites of electrophilic and nucleophilic attack. For instance, the sulfonate and carboxylate groups, being strongly electron-withdrawing, are expected to be regions of high electrophilicity. numberanalytics.com The Mulliken and Natural Bond Orbital (NBO) charge distributions, also obtainable from DFT calculations, can further map out the electron density across the molecule, identifying positively and negatively charged regions. researchgate.net

| Calculated Property | Significance for this compound | Analogous Finding in Literature |

| Optimized Molecular Geometry | Predicts the three-dimensional structure, bond lengths, and angles. | Optimized geometries of trans- and cis-isomers of AzoFL calculated at the B3LYP/6-31+G(d,p) level. acs.org |

| HOMO-LUMO Energies | Determine the electronic frontier orbitals and the HOMO-LUMO gap, indicating reactivity. | For many organic molecules, the HOMO-LUMO gap is a crucial parameter for determining molecular reactivity. mdpi.com |

| Reactivity Descriptors (χ, η, ω) | Quantify the molecule's electrophilic and nucleophilic character. | DFT calculations have been used to compute these descriptors for various organic compounds to predict their reactivity. researchgate.net |

| NBO/Mulliken Charges | Provide a map of the electron distribution and partial charges on each atom. | NBO analysis is a standard method to study charge distribution in molecules. researchgate.net |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a solution, typically water. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Solution-Phase Behavior: In an aqueous environment, this compound would dissociate into the ammonium cation (NH₄⁺) and the dihydrogen 3-sulphonatophthalate anion. MD simulations can model the hydration of these ions, showing the arrangement of water molecules around the charged and polar groups. Studies on sulfonated polystyrene membranes have used MD simulations to investigate the structure and distribution of water around sulfonate groups, which is critical for understanding properties like proton conductivity. researchgate.net Similarly, simulations could reveal how water molecules solvate the carboxylate and sulfonate moieties of the 3-sulphonatophthalate anion.

Intermolecular Interactions: MD simulations can quantify the various non-covalent interactions between the solute and solvent, and between the ions themselves. This includes hydrogen bonding between the sulfonate/carboxylate groups and water, as well as ionic interactions between the ammonium and the anionic phthalate (B1215562) derivative. The strength and lifetime of these interactions can be calculated from the simulation trajectories. For example, MD studies on alkyl benzene (B151609) sulfonates at oil-water interfaces have detailed how the surfactant molecules arrange themselves and interact with both phases, providing insights into their interfacial properties. acs.orgacs.org

| Simulation Aspect | Insight for this compound | Relevant Literature Example |

| Hydration Shell Structure | Describes the arrangement and orientation of water molecules around the sulfonate and carboxylate groups. | MD simulations of sulfonated polymers show well-defined hydration structures around the sulfonate groups. researchgate.netmdpi.com |

| Ion Pairing | Investigates the association between the ammonium cation and the dihydrogen 3-sulphonatophthalate anion in solution. | Simulations can model the formation and dynamics of ion pairs in electrolyte solutions. |

| Radial Distribution Functions | Quantifies the probability of finding a water molecule or a counter-ion at a certain distance from the solute's functional groups. | Used to analyze the structure of liquids and solutions in numerous MD studies. acs.org |

| Hydrogen Bond Dynamics | Calculates the number, lifetime, and geometry of hydrogen bonds between the solute and water. | Crucial for understanding the solvation and transport properties of polar molecules. researchgate.net |

Predictive Modeling of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. respectprogram.orgnih.gov

UV-Vis Spectra Prediction: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax) and oscillator strengths. For this compound, the main electronic transitions are expected to be π → π* transitions within the aromatic ring. The presence of the carboxylate and sulfonate groups will influence the energies of these transitions. Computational studies on other aromatic systems have shown that TD-DFT can accurately predict their UV-Vis spectra. researchgate.netresearchgate.net For instance, a study on tocopherols (B72186) used TD-DFT to determine absorption energies in different solvents. nih.gov

Infrared (IR) and Raman Spectra: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in the IR and Raman spectra. By calculating the vibrational modes, one can assign the experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of C=O, S=O, and O-H bonds. This comparison between calculated and experimental spectra is a powerful tool for structural confirmation. DFT has been successfully used to compute and plot the theoretical IR spectrum of various compounds. researchgate.net

| Spectroscopic Technique | Predicted Property | Computational Method | Relevant Information |

| UV-Visible Spectroscopy | Absorption wavelengths (λmax), oscillator strengths, and electronic transition types (e.g., π → π*). | Time-Dependent DFT (TD-DFT) | Predicts the color and electronic properties of the molecule. youtube.com |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities corresponding to molecular vibrations. | DFT | Helps in the identification of functional groups and confirmation of the molecular structure. researchgate.net |

| Raman Spectroscopy | Raman scattering frequencies, which are complementary to IR absorption. | DFT | Provides additional information on molecular vibrations, particularly for non-polar bonds. |

Development of Structure-Function Relationship Models through Advanced Computational Techniques

By systematically studying a series of related molecules, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models correlate the computed molecular descriptors with experimentally observed activities or properties.

For a class of compounds like sulfonated phthalates, one could develop models that relate properties like solubility, acidity, or binding affinity to calculated descriptors. The descriptors could include electronic properties (HOMO/LUMO energies, charges), steric properties (molecular volume, surface area), and thermodynamic properties (solvation energy).

For example, in the field of materials science, computational studies on sulfonated aromatic polymers have aimed to establish relationships between the degree and position of sulfonation and the resulting proton conductivity for fuel cell membranes. researchgate.net While specific QSAR/QSPR studies on this compound are not available, the principles can be applied. By calculating descriptors for a range of sulfonated aromatic acids and correlating them with an experimentally determined function (e.g., catalytic activity, inhibition constant), a predictive model could be built. Such models are invaluable for designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Exploration of Ammonium Dihydrogen 3 Sulphonatophthalate in Advanced Materials Science

Incorporation into Functional Composites and Hybrid Materials

The incorporation of functional molecules into polymer matrices to create composites and hybrid materials with enhanced properties is a cornerstone of modern materials science. The structure of Ammonium (B1175870) Dihydrogen 3-Sulphonatophthalate, featuring both ionic (sulfonate and ammonium) and polar (carboxylic acid) groups on an aromatic backbone, suggests its potential as a functional filler or additive.

Sulfonated aromatic polymers are known to be promising for creating high-performance materials. lbl.gov For instance, the introduction of sulfonic acid groups into polymers like poly(ether ether ketone) (PEEK) to form sulfonated PEEK (SPEEK) leads to a decrease in crystallinity and an increase in solubility, making them suitable for various applications. lidsen.com It can be inferred that Ammonium Dihydrogen 3-Sulphonatophthalate could be dispersed within a polymer matrix, where the sulfonic acid and carboxylic acid groups could form hydrogen bonds with the polymer chains. This interaction could lead to improved mechanical strength and thermal stability of the composite material.

Furthermore, the ionic nature of the sulfonate and ammonium groups could be exploited to introduce ion-exchange capabilities into a composite material. The presence of these groups could also enhance the hydrophilicity and water uptake of the material, which is a desirable property in applications such as moisture sensors or breathable membranes. The development of composite membranes with sulfonated inorganic additives has been shown to enhance performance in applications like microbial fuel cells by improving proton conductivity and reducing biofouling. nih.gov

Table 1: Properties of Related Sulfonated Polymer Composites

| Polymer Matrix | Sulfonated Additive/Monomer | Key Property Enhancement | Potential Application |

| Poly(ether ether ketone) (PEEK) | Sulfonated PEEK (SPEEK) | Increased solubility, controlled hydrophilicity | Membranes for filtration |

| Poly(phthalazinone ether ketone) (PPEK) | Sulfonated PPEK (SPPEK) | High ion perm-selectivity, good proton conductivity | Electrodialysis membranes nih.gov |

| Polyvinylidene fluoride (B91410) (PVDF) | Sulfonated Polystyrene | Cation exchange capability | Ion-exchange membranes mdpi.com |

| Nafion | Sulfonated Mesoporous Silica (B1680970) (SBA-15-SO3H) | Reduced biofouling, enhanced proton conductivity | Microbial fuel cell membranes nih.gov |

Role as a Precursor for Novel Material Synthesis

The multifunctional nature of this compound makes it a promising precursor for the synthesis of novel materials, particularly metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. patsnap.com The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF.

3-Sulfophthalic acid, the parent acid of the title compound, possesses two carboxylic acid groups and one sulfonic acid group. These functional groups can act as coordination sites for metal ions, leading to the formation of multidimensional frameworks. The use of sulfonated ligands in MOF synthesis has been shown to introduce specific functionalities, such as increased acidity or improved stability. rsc.orgresearchgate.net For example, the incorporation of 5-sulfoisophthalic acid sodium salt as a co-linker in the synthesis of MOF-808 has been demonstrated to create defects and introduce acidic sites, enhancing the selective removal of anionic dyes. rsc.org

It is therefore plausible that this compound could be used as a primary or secondary building block in the synthesis of novel MOFs. The presence of the sulfonic acid group could lead to MOFs with high proton conductivity, making them suitable for applications in proton-exchange membranes for fuel cells or as solid acid catalysts. The ammonium cation could also play a role in templating the structure of the MOF or could be removed post-synthesis to create open coordination sites.

Investigations into its Potential as a Component in Catalytic Systems

Solid acid catalysts are of great importance in the chemical industry as they offer advantages over liquid acids in terms of separation, reusability, and reduced corrosivity. Materials functionalized with sulfonic acid groups are a prominent class of solid acid catalysts. beilstein-journals.orgmdpi.com These materials can be used in a wide range of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. mdpi.com

This compound could be utilized in catalytic systems in several ways. The compound itself, or more likely its parent acid, 3-sulfophthalic acid, could be immobilized on a solid support, such as silica or a polymer resin. The sulfonic acid groups would then act as the catalytic sites. The efficiency of such catalysts is often related to the density of the acid sites and their accessibility to the reactants.

Another approach would be to use the compound as a precursor for the synthesis of catalytically active materials. As discussed in the previous section, it could be used to synthesize MOFs with built-in sulfonic acid functionality. These sulfonated MOFs could exhibit high catalytic activity due to their high surface area and well-defined porous structure. researchgate.net Research on sulfonated carbon materials has also shown that the introduction of -SO3H groups creates highly acidic and stable catalysts for various organic transformations. researchgate.net

Table 2: Examples of Sulfonic Acid-Based Catalysts and Their Applications

| Catalyst Type | Synthesis Method | Catalyzed Reaction | Reference |

| Sulfonic Acid-Functionalized Silica | Grafting of sulfonic acid groups onto silica surface | Esterification, acetalization | mdpi.com |

| Sulfonated Carbon Materials | Sulfonation of porous carbons | Hydrolysis of cellulose, biodiesel production | beilstein-journals.orgresearchgate.net |

| Sulfonated Metal-Organic Frameworks | Post-synthetic modification or direct synthesis with sulfonated linkers | Esterification of oleic acid | researchgate.net |

| Arenesulfonic-Modified Mesoporous Materials | Co-condensation of arenesulfonic precursors | Esterification of fatty acids | mdpi.com |

Application in Advanced Separation and Purification Technologies

The principle of ion exchange is fundamental to many separation and purification technologies, from water softening to the separation of biomolecules. The most common cation-exchange resins are based on polymers functionalized with sulfonic acid groups. wikipedia.orgpyvot.tech The strong acidity of the sulfonic acid group ensures its effectiveness in exchanging cations over a wide pH range.

For instance, sulfonated polystyrene is a widely used material for cation-exchange membranes. mdpi.com Similarly, sulfonated poly(phthalazinone ether ketone) (SPPEK) membranes have been developed for electrodialysis, demonstrating high ion perm-selectivity. nih.gov This suggests that a polymer incorporating the 3-sulphonatophthalate moiety could be a viable candidate for applications in membrane-based separation processes, such as electrodialysis, nanofiltration, or pervaporation. The development of mixed-mode sorbents based on functionalized MOFs with sulfonic acid groups has also shown promise for the simultaneous extraction of different types of compounds. nih.gov

Studies on its Utility in Emerging Electrochemical or Energy-Related Materials

The development of advanced materials for energy storage and conversion is a critical area of research. Sulfonated polymers play a vital role in this field, particularly as proton-exchange membranes (PEMs) in fuel cells. lidsen.comresearchgate.net PEMs are responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. The efficiency of a PEM is largely dependent on its proton conductivity, which is facilitated by the sulfonic acid groups.

Sulfonated aromatic hydrocarbon polymers are being extensively investigated as alternatives to the commercially available perfluorinated sulfonic acid (PFSA) membranes like Nafion, owing to their lower cost and potential for tailored properties. lbl.govresearchgate.netnih.gov It is conceivable that a polymer synthesized from or incorporating this compound could function as a PEM. The high density of acid groups (both sulfonic and carboxylic) could lead to high proton conductivity. The aromatic nature of the backbone would likely impart good thermal and mechanical stability to the membrane.

In addition to fuel cells, aromatic sulfonic acid salts are being explored for applications in batteries. For example, sodium salts of sulfonated aromatic compounds have been investigated as electrolytes for aqueous sodium-ion batteries, demonstrating high ionic conductivity and a wide electrochemical stability window. researchgate.net This opens up the possibility of using this compound or its derivatives as a component in novel electrolyte formulations for next-generation energy storage devices.

Mechanistic Research on Ammonium Dihydrogen 3 Sulphonatophthalate in Specific Chemical Systems

Investigations into its Buffering Capacity and pH Regulation Mechanisms in Diverse Chemical Media

The unique chemical structure of ammonium (B1175870) dihydrogen 3-sulphonatophthalate, which incorporates both acidic (sulfonic and carboxylic acid) and basic (ammonium) functional groups, theoretically endows it with buffering capabilities across a range of pH values. The effectiveness of a buffer is determined by its ability to resist changes in pH upon the addition of an acid or a base. This capacity is centered around the pKa values of its ionizable groups.

The sulfonic acid group is strongly acidic, with a pKa typically below 1, meaning it will be deprotonated in most aqueous solutions. The carboxylic acid group is a weaker acid, with a pKa generally in the range of 3 to 5. The ammonium ion (NH₄⁺) acts as a weak acid, with a pKa of approximately 9.25. This combination of functional groups allows for potential buffering action in at least two distinct pH regions.

The buffering mechanism can be understood through the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

pH is the acidity of the solution

pKa is the acid dissociation constant

[A⁻] is the molar concentration of the conjugate base

[HA] is the molar concentration of the undissociated acid

In a solution containing ammonium dihydrogen 3-sulphonatophthalate, the equilibrium between the carboxylic acid and its carboxylate form would provide buffering capacity in the acidic pH range. Similarly, the equilibrium between the ammonium ion and ammonia (B1221849) would offer buffering capacity in the alkaline pH range.

Table 1: Theoretical Buffering Regions of this compound

| Functional Group | pKa (approximate) | Effective Buffering Range (pH) |

| Sulfonic Acid | < 1 | < 2 |

| Carboxylic Acid | 3 - 5 | 2 - 6 |

| Ammonium | 9.25 | 8.25 - 10.25 |

Note: The exact pKa values and buffering ranges can be influenced by factors such as ionic strength and temperature of the medium.

The presence of multiple buffering regions makes this compound a potentially versatile pH regulator in various chemical processes, from chemical synthesis to analytical procedures where stable pH conditions are critical.

Advanced Analytical Methodologies Employing the Compound as a Reagent or Standard

In the realm of analytical chemistry, this compound serves as a valuable reagent and standard, particularly in techniques like ion chromatography.

Its utility as a standard is primarily linked to the ammonium cation. Certified standard solutions of ammonium are crucial for the calibration of analytical instruments to ensure the accuracy and reliability of quantitative measurements. For instance, in environmental water analysis, the concentration of ammonium is a key indicator of water quality. By using a precisely known concentration of this compound, a calibration curve can be generated, allowing for the determination of ammonium concentrations in unknown samples.

The compound's anionic component, 3-sulphonatophthalate, can also be utilized. Its well-defined structure and charge make it a suitable internal standard in certain chromatographic methods.

Furthermore, the phthalate (B1215562) moiety of the molecule can act as a complexing or masking agent. thermofisher.com In the analysis of metal ions, interfering ions can be sequestered by forming stable complexes with the phthalate group, thereby preventing them from interfering with the detection of the target analyte. thermofisher.com

Table 2: Applications in Analytical Methodologies

| Analytical Technique | Role of the Compound | Analyte/Purpose |

| Ion Chromatography | Calibration Standard | Determination of Ammonium (NH₄⁺) |

| High-Performance Liquid Chromatography (HPLC) | Internal Standard | Quantification of other organic molecules |

| Spectrophotometry | Complexing/Masking Agent | Analysis of metal ions |

Advanced analytical methods, such as those employing suppressed conductivity detection in ion chromatography, benefit from the use of high-purity standards like this compound to achieve low detection limits and high precision.

Mechanistic Studies of its Role as an Intermediate in the Synthesis of Dyes or Specialty Chemicals

This compound, and more commonly its parent acid, 3-sulfophthalic acid, are important intermediates in the synthesis of various specialty chemicals and have potential applications in the dye industry.

The sulfonation of phthalic anhydride (B1165640) is a key industrial process that yields a mixture of 3-sulfophthalic acid and 4-sulfophthalic acid. This mixture can then be used as a precursor for other chemicals. For example, a patented process describes the conversion of this mixture to 3-hydroxybenzoic acid through a reaction with an alkali metal hydroxide (B78521) at high temperatures and pressures. researchgate.net In this process, the sulfo group is displaced by a hydroxyl group, and the phthalic acid structure is decarboxylated.

In the context of dye synthesis, the functional groups of this compound offer several advantages. The sulfonic acid group is a key feature in many water-soluble dyes, as it enhances their solubility in aqueous dye baths, which is crucial for textile dyeing processes. The general structure of many azo dyes, which constitute a significant portion of commercial colorants, involves aromatic rings that can be derived from intermediates like 3-sulfophthalic acid. nih.gov

The synthesis of fluorescein, a widely used fluorescent dye, proceeds through the reaction of phthalic anhydride with resorcinol. wpmucdn.com The mechanism involves a Friedel-Crafts acylation. The presence of a sulfonic acid group on the phthalic anhydride ring, as in 3-sulfophthalic acid, would modify the electronic properties of the ring and could be used to produce sulfonated dye derivatives with altered solubility and spectroscopic properties.

Table 3: Synthetic Transformations of 3-Sulfophthalic Acid Derivatives

| Reactant | Reagents and Conditions | Product | Application |

| 3-Sulfophthalic Acid/4-Sulfophthalic Acid Mixture | Alkali Metal Hydroxide, 200-300°C, 10-30 bar | 3-Hydroxybenzoic Acid | Intermediate for pharmaceuticals and polymers |

| Phthalic Anhydride (related compound) | Resorcinol, Acid Catalyst | Fluorescein | Fluorescent dye |

While direct mechanistic studies on the use of this compound in dye synthesis are not widely published, its structural features strongly suggest its potential as a versatile intermediate.

Exploration of its Functionality as a Synthetic Building Block in Complex Organic Synthesis

The chemical architecture of this compound makes it an interesting building block for more complex organic molecules. Each of its functional groups can serve as a handle for further chemical transformations.

The carboxylic acid and sulfonic acid groups can be converted into a variety of other functional groups. For instance, they can be transformed into esters, amides, or acid halides, which are themselves versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The sulfonic acid group can also be used as a directing group in electrophilic aromatic substitution reactions, controlling the position of incoming substituents on the benzene (B151609) ring.

The aromatic ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups and the construction of more elaborate molecular scaffolds. The inherent chirality of some of its derivatives could also be exploited in asymmetric synthesis.

The use of sulfonic acids as catalysts in organic reactions is well-established. wikipedia.org Polymeric sulfonic acids are used as solid acid catalysts, which are easily separated from reaction mixtures. While this compound is a small molecule, its acidic nature could be harnessed in certain catalytic applications.

The combination of a hydrophilic sulfonate group and a more hydrophobic aromatic ring gives the molecule amphiphilic properties, which could be exploited in the synthesis of surfactants or other self-assembling molecular systems.

In essence, this compound represents a scaffold upon which a wide array of chemical structures can be built, making it a valuable, though perhaps underutilized, building block in the toolbox of synthetic organic chemists.

Future Research Directions and Interdisciplinary Perspectives

Development of Nanomaterials and Supramolecular Assemblies Utilizing the Compound

The molecular structure of Ammonium (B1175870) dihydrogen 3-sulphonatophthalate, featuring both carboxylic acid and sulphonate functional groups, presents intriguing possibilities for the construction of advanced materials. These functional groups can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, making the compound a candidate for the building block of supramolecular assemblies. Future research could explore the self-assembly of this molecule under various conditions (e.g., pH, solvent, temperature) to form well-defined nanostructures such as nanotubes, nanorods, or vesicles. Furthermore, its potential as a ligand for the synthesis of metal-organic frameworks (MOFs) could be investigated, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Biocompatibility Studies for Potential Applications in Bio-Related Chemical Processes (excluding clinical human trials)

The biocompatibility of Ammonium dihydrogen 3-sulphonatophthalate is a key area for future exploration, particularly for its potential use in biochemical processes. In vitro studies using various cell lines could be conducted to assess its cytotoxicity and its influence on cellular functions. Its ability to interact with biological molecules, such as proteins and enzymes, could also be a subject of investigation. For instance, its functional groups might allow it to act as a buffer, a chelating agent, or a stabilizer in biological systems or biotechnological applications. These preclinical assessments are a necessary first step before any consideration of its use in more complex biological contexts.

Innovation in Characterization Techniques Tailored for Complex Organic Salts

The detailed characterization of complex organic salts like this compound can be challenging. Future research could focus on developing and applying advanced analytical techniques to better understand its solid-state structure, solution behavior, and thermal properties. Innovations in techniques such as solid-state NMR, advanced mass spectrometry methods, and single-crystal X-ray diffraction of microcrystalline samples could provide unprecedented insights into its molecular and supramolecular structure. Furthermore, developing tailored computational models to predict its properties and behavior could complement experimental work and accelerate the discovery of its potential applications.

Q & A

Q. What are the standard methods for synthesizing high-purity ADP for laboratory use?

To synthesize high-purity ADP, use ACS reagent-grade precursors (e.g., ammonium hydroxide and phosphoric acid) and employ recrystallization from aqueous solutions. highlights solubility studies in mixed solvents (e.g., (NH₄)₂SO₄ + H₂O), which can refine crystal purity. Ensure reagents meet USP/NF specifications (e.g., ACS grade, as in and ) to minimize impurities. Post-synthesis, validate purity via chromatography ( ) or spectroscopic methods.

Q. How should ADP be stored and handled to prevent degradation in laboratory settings?

Store ADP in airtight containers away from moisture and light. Use amber glassware for light-sensitive procedures (). Follow safety protocols: wear gloves, eye protection, and lab coats ( ). For spills, rinse with water and avoid inhalation ( ). Reagent-grade ADP from certified suppliers (e.g., Sigma-Aldrich in ) ensures consistency.

Q. What chromatographic methods are validated for quantifying ADP in complex mixtures?

Use ion-pair chromatography with a SynChropak propyl column and a descending linear salt gradient (1.0 to 0.1 M ammonium sulfate in 0.02 M potassium dihydrogen phosphate buffer, pH 7.0) at 1 mL/min flow rate ( ). Protect solutions from light using amber vials (). Detection at 280 nm optimizes sensitivity for enzymatic or pharmaceutical samples.

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize ADP synthesis or crystallization parameters?

Apply Plackett-Burman design to screen critical factors (e.g., temperature, pH, ionic strength) with minimal runs. For example, used this design to evaluate 11 variables (e.g., ammonium citrate, pH) in bacterial growth media. Adapt this to ADP by testing variables like solvent composition, cooling rates, and impurity levels (e.g., Mg²⁺, as in ). Use regression analysis to identify dominant factors affecting yield or crystal morphology.

Q. How do trace impurities (e.g., Mg²⁺) influence ADP crystallization kinetics, and how can these effects be mitigated?

Magnesium ions alter ADP crystal growth by adsorbing onto crystal surfaces, increasing metastable zone width (). Mitigate this by pre-treating solutions with chelating agents (e.g., EDTA) or using ultra-pure reagents (ACS grade, ). Monitor impurity levels via ICP-MS or conduct controlled solubility experiments in mixed solvents (e.g., NH₄F + H₂O, as in ).

Q. What advanced techniques enable the synthesis of ADP-based nanomaterials (e.g., nano-hydroxyapatite)?

Use microwave-assisted synthesis with decarbonized eggshells as a calcium source and ADP as the phosphate precursor (). Optimize microwave power (e.g., 300–600 W) and reaction time (10–30 mins) to control particle size. Characterize morphology via SEM/TEM and validate crystallinity with XRD. This green method reduces energy consumption compared to traditional sintering.

Contradiction Analysis

- Discrepancy in Solubility Data: Variations in reported ADP solubility (e.g., in NH₄F vs. (NH₄)₂SO₄ systems) may stem from unaccounted ionic interactions or impurities. Replicate experiments under controlled conditions (e.g., ’s methodology) and use high-purity solvents.

- Chromatographic Retention Time Shifts: Inconsistent retention times ( vs. 6) may arise from buffer pH deviations. Standardize buffers to pH 7.0 ± 0.1 and validate with certified reference materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.